4-Methyl-1-piperazineacetaldehyde 2HCl H2O
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-piperazineacetaldehyde 2HCl H2O typically involves the reaction of 4-methylpiperazine with acetaldehyde under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction mixture is then purified and crystallized to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-piperazineacetaldehyde 2HCl H2O undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 4-Methyl-1-piperazineacetic acid.
Reduction: 4-Methyl-1-piperazineethanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-1-piperazineacetaldehyde 2HCl H2O has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Methyl-1-piperazineacetaldehyde 2HCl H2O involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The piperazine ring can also interact with various receptors and ion channels, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-Piperazineacetaldehyde: Lacks the methyl group on the piperazine ring.
4-Methylpiperazine: Lacks the aldehyde group.
1-Piperazineethanol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
4-Methyl-1-piperazineacetaldehyde 2HCl H2O is unique due to the presence of both the aldehyde group and the methyl-substituted piperazine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetaldehyde;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH.H2O/c1-8-2-4-9(5-3-8)6-7-10;;;/h7H,2-6H2,1H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRAXIIUHIEKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=O.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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